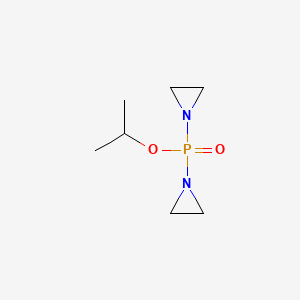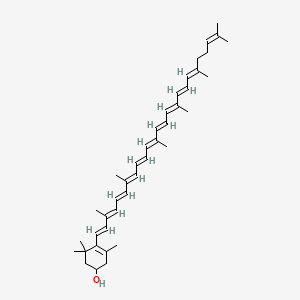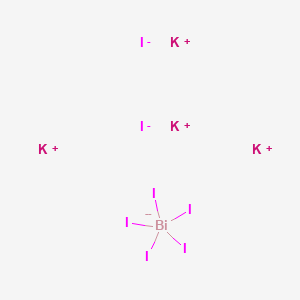![molecular formula C12H14N5Na2O13P3 B13826890 3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)
3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci) is a complex organic compound with significant potential in various scientific fields. This compound features an imidazo[2,1-i]purine core, which is a fused heterocyclic system, and is further functionalized with a ribofuranosyl group and multiple phosphonooxy groups. The disodium salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci) involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazo[2,1-i]purine Core: This can be achieved through a cyclization reaction involving a suitable diamine and a formamide derivative under acidic conditions.
Attachment of the Ribofuranosyl Group: This step typically involves glycosylation, where the imidazo[2,1-i]purine core is reacted with a protected ribofuranosyl halide in the presence of a Lewis acid catalyst.
Formation of the Disodium Salt: The final step involves neutralizing the acidic compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ribofuranosyl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-i]purine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution at the phosphonooxy groups.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies involving enzyme inhibition, particularly those enzymes involved in nucleotide metabolism.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interfere with nucleic acid synthesis.
Industry: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci) involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleotide metabolism, such as kinases and polymerases.
Pathways Involved: It interferes with the synthesis and repair of nucleic acids, leading to the inhibition of cell proliferation and viral replication.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but lacks the ribofuranosyl and phosphonooxy groups.
Imidazo[4,5-c]pyridine: Another structural analog with different biological activities.
Purine Nucleotides: Share the purine core but differ in the attached sugar and phosphate groups.
Uniqueness
The uniqueness of 3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci) lies in its complex structure, which combines the imidazo[2,1-i]purine core with multiple functional groups, enhancing its solubility, stability, and biological activity.
Propiedades
Fórmula molecular |
C12H14N5Na2O13P3 |
|---|---|
Peso molecular |
575.17 g/mol |
Nombre IUPAC |
disodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C12H16N5O13P3.2Na/c18-8-6(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 |
Clave InChI |
RGJZBNPRRVQVDH-CMUBXXRSSA-L |
SMILES isomérico |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
SMILES canónico |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)




![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)

![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)
![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)


